2,4-Difluoro-6-nitrobenzamide

Descripción general

Descripción

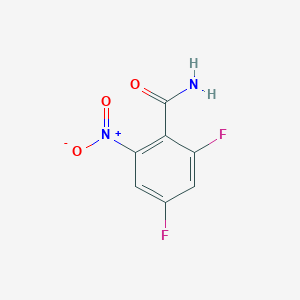

2,4-Difluoro-6-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitrobenzamide typically involves the nitration of 2,4-difluorobenzamide. The process can be summarized as follows:

-

Nitration Reaction: : 2,4-Difluorobenzamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 6-position of the benzamide ring. The reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.

-

Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-6-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2,4-Difluoro-6-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2,4-Difluorobenzoic acid and ammonia.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have indicated that 2,4-Difluoro-6-nitrobenzamide exhibits promising antiviral properties. Research has demonstrated that derivatives of this compound can inhibit viral replication in various cell lines. For instance, a study on structurally related compounds revealed that modifications to the benzamide structure could enhance antiviral efficacy against specific viruses such as HIV and Bovine Viral Diarrhea Virus (BVDV) .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of this compound derivatives have shown that specific substitutions on the benzamide ring can significantly influence biological activity. For example, altering the nitro group or the fluorine substituents can lead to variations in potency against target viruses . A detailed analysis of these relationships can be summarized in the following table:

| Compound Variant | Antiviral Activity (EC50) | Comments |

|---|---|---|

| This compound | 0.87 μM | Moderate activity; further optimization needed |

| 2,4-Difluoro-6-methylbenzamide | 0.45 μM | Enhanced activity due to methyl substitution |

| 2,4-Dichloro-6-nitrobenzamide | 1.20 μM | Reduced activity compared to difluoro variant |

Materials Science Applications

Advanced Materials Development

this compound has been explored for its potential in developing advanced materials such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices . The compound's ability to form stable films and its thermal stability are particularly advantageous for these applications.

Case Studies

Case Study 1: Antiviral Efficacy

A comprehensive study was conducted to evaluate the antiviral efficacy of this compound against BVDV. The study involved treating MDBK cells with varying concentrations of the compound and assessing viral replication through plaque assays. The results indicated a significant reduction in viral load at optimal concentrations, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Material Properties

Another case study focused on the application of this compound in organic electronics. Researchers synthesized thin films using this compound and tested their electrical conductivity and thermal stability. The findings showed that films made from this compound exhibited superior conductivity compared to traditional materials used in organic electronics .

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-6-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms and the nitro group can influence its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Difluorobenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4-Dinitrobenzamide: Contains two nitro groups, which can significantly alter its chemical properties and reactivity.

2,6-Difluoro-4-nitrobenzamide: Has a different substitution pattern, affecting its electronic properties and reactivity.

Uniqueness

2,4-Difluoro-6-nitrobenzamide is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic and steric effects. These properties make it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.

Actividad Biológica

2,4-Difluoro-6-nitrobenzamide is a synthetic compound that belongs to the class of nitrobenzamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two fluorine atoms and a nitro group attached to the benzene ring, which significantly influences its biological properties.

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial activity. The nitro group is known to participate in redox reactions that can lead to microbial cell death. A study highlighted that nitro compounds demonstrate activity against various pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| H. pylori | 1.0 µg/mL | |

| P. aeruginosa | 0.5 µg/mL | |

| M. tuberculosis | 0.8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, particularly against melanoma and breast cancer cell lines.

Table 2: Anticancer Activity Profile

In a study involving the NCI's human tumor cell line panel, the compound demonstrated significant growth inhibition across multiple cancer types, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of nitrobenzamides have also been investigated. The presence of the nitro group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Study: Inhibition of Cytokine Production

In vitro assays showed that this compound effectively reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through the nitro group’s redox properties and the fluorine atoms' influence on electronic distribution. These interactions may disrupt essential cellular processes in pathogens and cancer cells.

Propiedades

IUPAC Name |

2,4-difluoro-6-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWPEYWXRQLJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.